Methyl 6-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate
Description
Methyl 6-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate is a nicotinic acid derivative featuring a pyridine core substituted at position 6 with a methyl ester group. The compound’s structure is further modified by a sulfanyl (-S-) bridge linking the pyridine ring to a phenyl group, which itself is substituted with a 4-chlorophenylsulfonamide moiety.
Properties
IUPAC Name |
methyl 6-[2-[(4-chlorophenyl)sulfonylamino]phenyl]sulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-26-19(23)13-6-11-18(21-12-13)27-17-5-3-2-4-16(17)22-28(24,25)15-9-7-14(20)8-10-15/h2-12,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPYHOAQWRCJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate typically involves multiple steps, starting with the reaction of 4-chlorophenylsulfonyl chloride with an appropriate amine to form the sulfonyl amine intermediate. This intermediate is then reacted with a thiol-containing compound to introduce the sulfanyl group. Finally, the resulting compound is esterified to produce the desired methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 6-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate is studied for its potential biological activities. It may be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which Methyl 6-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous nicotinate/nicotinamide derivatives and sulfur-containing aromatic compounds.
Core Structural Variations
- Target Compound : Nicotinate (methyl ester) core with a sulfanyl-linked phenylsulfonamide group .
- N-(4-fluorophenyl)-6-mercapto-nicotinamides (): Nicotinamide (carboxamide) core with a mercapto (-SH) group at position 6 and a 4-fluorophenylcarbamoyl substituent.
- 4-(4-chlorophenyl)-2-(ethylsulfanyl)-6-(4-methylphenyl)nicotinonitrile (): Nicotinonitrile core with ethylsulfanyl and 4-methylphenyl substituents. The nitrile group enhances electrophilicity compared to the ester or amide functionalities .
Substituent Analysis
- Sulfur-Containing Groups :
- Aromatic Substituents :
Data Tables and Research Findings
Key Findings:
Lipophilicity : ’s ethylsulfanyl and methylphenyl groups increase hydrophobicity, suggesting better membrane permeability than the target compound’s polar sulfonamide .
Synthetic Flexibility : ’s EEDQ-driven methodology could be adapted for synthesizing the target compound’s sulfonamide linkage .
Implications for Research and Development
The structural distinctions between these compounds underscore divergent research applications:
- Target Compound : Suitable for studies on sulfonamide-targeted enzymes (e.g., carbonic anhydrase, kinases).
- Compounds : Ideal for probing thiol-reactive or fluorophenyl-sensitive systems .
- Compound : A candidate for agrochemical or materials science research due to its nitrile and lipophilic groups .
Biological Activity
Methyl 6-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate, with the chemical formula and CAS number 478033-24-8, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and providing insights into its therapeutic implications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.92 g/mol |
| Boiling Point | 587.1 ± 60.0 °C (Predicted) |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) |
| pKa | 7.33 ± 0.10 (Predicted) |
The compound is characterized by a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer effects .
Antibacterial Activity
Research indicates that compounds with sulfonamide functionalities exhibit notable antibacterial properties. In a study evaluating various synthesized compounds, derivatives similar to this compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other bacterial strains . The mechanism of action often involves inhibition of bacterial folate synthesis, a critical pathway for bacterial growth.
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play significant roles in neurotransmission and urea metabolism, respectively. The compound exhibited strong inhibitory activity against urease, which is relevant for conditions like urinary tract infections and kidney stones .
Binding Interactions
Fluorescence quenching studies have been employed to assess the binding interactions of this compound with bovine serum albumin (BSA), a model protein for studying drug-protein interactions. Such studies indicate that the compound binds effectively to BSA, suggesting good bioavailability and potential for therapeutic use .
Study on Antibacterial Activity
A specific study synthesized several derivatives of sulfonamides and tested their antibacterial efficacy against various strains. Among these, this compound showed promising results against Salmonella typhi, with an inhibition zone diameter of approximately 20 mm at a concentration of 100 µg/mL .
Anticancer Activity Evaluation
In another study focusing on anticancer properties, similar compounds were tested against human cancer cell lines. The results indicated that certain derivatives could reduce cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment . This suggests that this compound may also possess similar anticancer properties warranting further investigation.
Q & A
Q. What are the recommended synthetic strategies for preparing Methyl 6-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate?
Answer:
- Key Steps :
- Thioether Bond Formation : Use 6-mercaptonicotinic acid derivatives as starting materials. React with 2-aminophenyl sulfonamide intermediates via nucleophilic aromatic substitution (SNAr) or Ullmann coupling.
- Sulfonamide Functionalization : Introduce the 4-chlorophenylsulfonyl group using sulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine).
- Esterification : Protect the carboxylic acid group of nicotinic acid via methyl ester formation using methanol and catalytic sulfuric acid.
- Validation : Monitor reaction progress using TLC or HPLC. Confirm purity (>95%) via reversed-phase HPLC (gradient C) and structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity of this compound?
Answer:
- Analytical Methods :
- NMR Spectroscopy :
- NMR to verify the absence of fluorine-containing byproducts (e.g., from incomplete coupling reactions) .
- NMR to resolve sulfonamide NH protons (δ 8.5–9.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]) and rule out dimerization or degradation products .
- X-ray Crystallography : For unambiguous confirmation of bond lengths and angles (e.g., S–C bond lengths ~1.8 Å, sulfonamide torsion angles) .
Q. What are the solubility properties of this compound in common solvents?
Answer:
- Experimental Observations :
- Polar Solvents : Moderate solubility in DMSO (10–20 mM) and DMF; low solubility in water (<0.1 mg/mL).
- Nonpolar Solvents : Insoluble in hexane or diethyl ether.
- Methodology : Use shake-flask solubility assays with UV-Vis quantification or NMR titration in deuterated solvents .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s synergy with BCL-2 inhibitors (e.g., ABT-199) in cancer models?
Answer:
- Experimental Design :
- Combination Index (CI) Analysis : Use dose matrices (e.g., 5×5 concentrations) in leukemia cell lines (e.g., MOLT-4 or HL-60). Calculate CI via the Chou-Talalay method.
- Apoptosis Assays : Measure caspase-3/7 activation via luminescence or flow cytometry (Annexin V/PI staining).
- Mechanistic Studies : Perform Western blotting for BCL-2 family proteins (e.g., MCL-1, BAX) to identify compensatory survival pathways .
Q. What methodologies resolve contradictions in reported IC50_{50}50 values for related nicotinamide derivatives?
Answer:
- Sources of Variability : Differences in assay conditions (e.g., ATP concentration in kinase assays), cell line genetic backgrounds, or compound purity.
- Strategies :
- Standardized Assays : Use recombinant enzyme systems (e.g., 15-lipoxygenase inhibition assays) with controlled ATP/cofactor levels .
- Meta-Analysis : Apply QSAR models to correlate structural features (e.g., sulfonyl group electronegativity) with activity trends across studies .
Q. How can computational modeling predict the compound’s binding affinity for sulfonamide-targeted enzymes?
Answer:
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase IX).
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for binding to mutant vs. wild-type enzymes.
- ADMET Prediction : Employ SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., CYP450 inhibition) .
Q. What experimental strategies optimize the compound’s stability under physiological conditions?
Answer:
- Stability Challenges : Hydrolysis of the methyl ester or sulfonamide cleavage in serum.
- Solutions :
- Prodrug Design : Replace the methyl ester with a tert-butyl ester (hydrolytically stable) and validate via LC-MS stability assays in human plasma .
- pH Studies : Characterize degradation kinetics in buffers (pH 1–9) and identify stable formulations (e.g., PEGylated nanoparticles) .
Q. How do researchers validate off-target effects of this compound in kinase inhibition screens?
Answer:
- Methods :
- Kinome-Wide Profiling : Use KinomeScan or Eurofins KinaseProfiler to test inhibition against 468 human kinases.
- Counter-Screens : Evaluate selectivity against structurally similar kinases (e.g., EGFR vs. HER2).
- Crystallography : Resolve co-crystal structures to identify critical binding interactions (e.g., hinge region hydrogen bonds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
